![molecular formula C24H17BrClN3O5 B2673770 (Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522656-22-0](/img/structure/B2673770.png)
(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C24H17BrClN3O5 and its molecular weight is 542.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 522604-01-9, is a synthetic compound with potential biological activity. Its complex structure includes multiple functional groups that may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C24H18BrN3O5
- Molecular Weight : 508.3 g/mol
- Structural Features : The compound features a cyanopropenamide backbone with various aromatic substituents, including bromine and nitro groups, which are known to affect biological activity.
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas:
1. Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-substituted 1,2,3-triazoles have shown minimal inhibitory concentrations (MICs) against various pathogens, suggesting that this compound may also possess antimicrobial effects.
Compound | MIC (µg/mL) | Target Microorganism |
---|---|---|
8b | 12.5 - 50.0 | Enterococcus faecalis |
9h | Variable | Other bacteria |
2. Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Similar compounds have been shown to inhibit key metabolic enzymes, such as pyruvate dehydrogenase and carboxylase, which are crucial in energy metabolism.
3. Cytotoxicity Studies
Further research is needed to evaluate the cytotoxic effects of this compound on different cell lines. Previous studies on structurally related compounds indicate that they can exhibit selective cytotoxicity against cancer cells while sparing normal cells.
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial properties of related compounds, researchers found that derivatives with bromine substitutions exhibited enhanced activity against Gram-positive bacteria. The specific compound this compound was tested but requires further investigation to confirm its efficacy.
Case Study 2: Enzyme Interaction
A study focusing on enzyme inhibition demonstrated that similar cyanopropenamide derivatives could significantly inhibit mitochondrial pyruvate transport at concentrations as low as 200 µM. This suggests that this compound may also affect metabolic pathways in a similar manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of substituted aromatic aldehydes with nitrile precursors under basic conditions (e.g., Knoevenagel condensation).
- Step 2 : Introduction of the bromophenylmethoxy group via nucleophilic substitution (e.g., using 4-bromobenzyl bromide in DMF with K₂CO₃).
- Step 3 : Amidation with 2-chloro-4-nitroaniline in the presence of coupling agents like EDCI/HOBt.
Key parameters:
Parameter | Optimal Range |
---|---|
Temperature | 60–80°C (Step 1), 25–40°C (Step 3) |
Solvent | Ethanol (Step 1), DCM (Step 3) |
Reaction Time | 12–24 hrs (Step 2) |
Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and confirmed by ¹H/¹³C NMR . |
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and stereochemistry of the compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- δ 8.2–8.5 ppm (aromatic protons on nitro-substituted phenyl).
- δ 6.8–7.3 ppm (methoxy and bromophenyl protons).
- δ 5.2 ppm (methine proton adjacent to cyano group, confirming Z-configuration).
- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
- NOESY NMR : Cross-peaks between the cyano group and methoxyphenyl protons validate the Z-configuration .
Q. What analytical methods are suitable for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm). Acceptable purity >95% with retention time consistency.
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Common impurities include hydrolyzed amide or demethylated products.
- TGA/DSC : Determine thermal stability (decomposition onset >150°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemical assignment or crystal packing effects?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation from DMSO/EtOH mixtures.
- SHELX Refinement : Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key parameters:
Parameter | Value |
---|---|
R-factor | <0.05 |
CCDC Deposition | Required for validation |
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between nitro and methoxy groups) .
Q. What strategies address contradictory bioactivity data across different assay systems (e.g., enzyme vs. cell-based assays)?
- Methodological Answer :
- Dose-Response Curves : Use 8–10 concentration points (IC₅₀ determination) with triplicate measurements.
- Assay Validation : Compare results with positive controls (e.g., staurosporine for kinase inhibition).
- Off-Target Screening : Employ broad-panel profiling (e.g., Eurofins CEREP panel) to identify non-specific binding .
Q. How can computational methods (e.g., QSAR, molecular docking) guide the design of analogs with improved target specificity?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., kinase domains) using flexible side-chain algorithms.
- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity.
- ADMET Prediction : Apply SwissADME to optimize bioavailability and reduce toxicity .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems (e.g., CRISPR knockouts, Western blotting)?
- Methodological Answer :
- CRISPR-Cas9 Knockouts : Generate cell lines lacking the putative target protein; assess loss of compound activity.
- Western Blotting : Measure downstream phosphorylation or protein expression changes (e.g., p-ERK/ERK ratio).
- SPR (Surface Plasmon Resonance) : Determine binding kinetics (KD, kon/koff) using immobilized target proteins .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8).
- Co-Solvency Approach : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Prediction Refinement : Apply Abraham solvation parameters to adjust QSPR models .
Q. What statistical methods are recommended for analyzing high-throughput screening data with high variability?
- Methodological Answer :
- Z-score Normalization : Identify hits with Z > 3 (99.7% confidence).
- ANOVA with Tukey’s Test : Compare means across multiple assay plates.
- ROC Curves : Evaluate assay sensitivity/specificity using known actives/inactives .
Propiedades
IUPAC Name |
(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3O5/c1-33-22-9-4-16(11-23(22)34-14-15-2-5-18(25)6-3-15)10-17(13-27)24(30)28-21-8-7-19(29(31)32)12-20(21)26/h2-12H,14H2,1H3,(H,28,30)/b17-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUWJVCSAHURBB-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.